1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane
Description
The compound 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane is a nitrogen-containing heterocyclic molecule featuring a piperidine ring (6-membered) linked to an azepane moiety (7-membered).
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C26H36N2O2/c1-29-25-12-11-23(19-26(25)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3 |
InChI Key |
TZPRBKKGCHQRGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzyl chloride with piperidine under controlled conditions to form the piperidyl intermediate. This intermediate is then reacted with azepane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy and methoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Analogues
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine
- Core Structure : Piperazine (6-membered ring with two nitrogen atoms).
- Molecular Formula : C₁₉H₂₄N₂O₂ (average mass: 312.413 g/mol) .
- Key Difference : The replacement of azepane with piperazine reduces conformational flexibility and alters nitrogen atom positioning, which may impact receptor binding or solubility.
DMPI and CDFII
- Core Structure : Piperidin-4-yl derivatives with indole-based substituents.
- Pharmacological Activity : Synergists of carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
- Key Difference : The absence of azepane and aromatic ether groups in DMPI/CDFII suggests divergent mechanisms of action compared to the target compound.
Benzperidol (McN-JR-4854)
- Core Structure : Piperidinyl-benzimidazolone.
- Therapeutic Use : Antipsychotic (marketed as Anquil or Glianimon) .
- Key Difference : The fluorophenyl and benzimidazolone moieties in Benperidol contrast with the benzyloxy-methoxybenzyl group in the target compound, highlighting divergent therapeutic targets.
Pharmacological and Functional Comparison
Key Research Findings
Impact of Nitrogen Heterocycles :
- Piperidine-azepane hybrids (e.g., the target compound) may exhibit enhanced blood-brain barrier penetration compared to piperazine derivatives due to increased lipophilicity from the 7-membered ring .
- Piperidin-4-yl groups in DMPI and CDFII are critical for MRSA synergism, suggesting that analogous positioning in the target compound could confer antimicrobial properties .
Therapeutic Divergence :
- Benperidol’s antipsychotic activity underscores the therapeutic versatility of piperidine derivatives, though substituent chemistry dictates target specificity .
Biological Activity
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperidine moiety, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties. This article aims to consolidate the available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C26H36N2O2
- Molecular Weight : 420.58 g/mol
- CAS Number : 792928-19-9
The compound features a piperidine ring connected to a benzyloxy and methoxybenzyl group, which may influence its interaction with biological targets.
1. Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. A study reported that certain piperidine derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, suggesting that modifications in the structure can enhance inhibitory potency .
Table 1: Enzyme Inhibition Activity of Piperidine Derivatives
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.63 |
| Compound B | AChE | 2.14 |
| Compound C | Urease | 6.28 |
| This compound | AChE | TBD |
2. Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. Compounds containing the piperidine structure showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating moderate to strong antibacterial effects .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Moderate |
| Compound E | Pseudomonas aeruginosa | Strong |
| This compound | TBD |
Case Study 1: Acetylcholinesterase Inhibition
In a study focusing on the synthesis of piperidine derivatives, several compounds were evaluated for their ability to inhibit AChE effectively. The results indicated that structural features such as the presence of methoxy groups significantly influenced inhibitory activity, making these derivatives potential candidates for treating neurodegenerative diseases .
Case Study 2: Antimicrobial Screening
A comprehensive screening of synthesized piperidine derivatives revealed that certain modifications led to increased antibacterial activity against clinically relevant strains. The findings highlighted the importance of functional groups in enhancing bioactivity and provided insights into future drug development strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
